

Trimethylammonium chloride-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: Trimethylammonium chloride-d6

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An In-depth Technical Guide to Trimethylammonium chloride-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trimethylammonium chloride-d6**, a deuterated stable isotope of an important endogenous metabolite. This document details its chemical properties, its central role in the gut microbiota-dependent trimethylamine N-oxide (TMAO) biosynthesis pathway, and its applications in metabolic research. Detailed experimental protocols for the quantification of related metabolites using mass spectrometry are provided, alongside visualizations of key biological pathways.

Core Chemical and Physical Properties

Trimethylammonium chloride-d6 is the deuterated form of Trimethylammonium chloride, a quaternary ammonium salt. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies.



Property	Value	Citation(s)
CAS Number	347840-14-6	[1][2]
Molecular Formula	C ₃ H ₄ D ₆ CIN	[1][2]
Molecular Weight	101.61 g/mol	[1]
Synonyms	Hegzadesil-d6, Trimethylamine hydrochloric acid-d6, Trimethylamine monohydrochloride-d6	

Biological Significance: The TMAO Pathway

Trimethylammonium chloride is a choline-related compound that serves as a precursor to trimethylamine (TMA) through the action of gut microbial enzymes. TMA is subsequently absorbed and oxidized in the liver to form trimethylamine N-oxide (TMAO), a metabolite linked to various cardiometabolic diseases. The use of deuterated precursors like **Trimethylammonium chloride-d6** is crucial for studying the kinetics and regional differences of this metabolic pathway.

Biosynthesis of Trimethylamine N-Oxide (TMAO)

The formation of TMAO is a multi-step process involving both the gut microbiota and host enzymes. Dietary nutrients containing a trimethylamine moiety, such as choline, are metabolized by specific gut bacteria possessing the choline TMA lyase enzyme complex (encoded by the cutC/D gene cluster), to produce TMA. This TMA is then absorbed into the portal circulation and transported to the liver, where flavin-containing monooxygenase 3 (FMO3) enzymes oxidize it to TMAO.



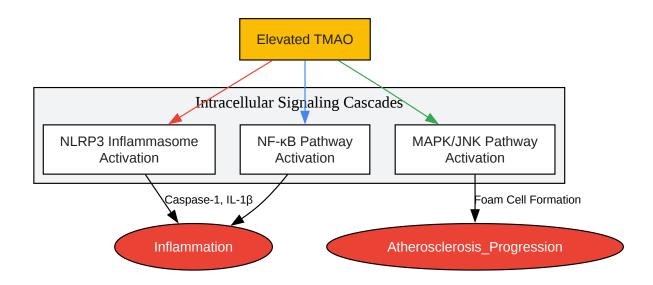


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Diagram 1: Biosynthesis of TMAO from dietary precursors.

Downstream Signaling Pathways of TMAO

Elevated levels of TMAO have been associated with the activation of several pro-inflammatory and stress-related signaling pathways, contributing to the pathogenesis of diseases like atherosclerosis. These pathways include the Nuclear Factor-kB (NF-kB) signaling pathway, the c-Jun N-terminal kinase (JNK) pathway, and the activation of the NLRP3 inflammasome.



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Diagram 2: Downstream signaling pathways affected by TMAO.

Experimental Protocols

Trimethylammonium chloride-d6 is primarily used as an internal standard for the accurate quantification of TMAO and its precursors in biological matrices by liquid chromatographytandem mass spectrometry (LC-MS/MS). The following protocol is a generalized procedure based on established methods for stable isotope dilution LC-MS/MS analysis.

Protocol: Quantification of TMAO in Human Plasma using LC-MS/MS



- 1. Materials and Reagents:
- · Human plasma or serum samples
- Trimethylammonium chloride-d6 (or more commonly, Trimethylamine N-oxide-d9 (TMAO-d9) as the internal standard)
- TMAO analytical standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- 1.5 mL microcentrifuge tubes
- LC-MS/MS system with an electrospray ionization (ESI) source
- 2. Preparation of Internal Standard (IS) Stock Solution:
- Prepare a stock solution of TMAO-d9 in methanol at a concentration of 10 μ M. This solution will be used to spike into the plasma samples.
- 3. Sample Preparation:
- Thaw frozen plasma or serum samples on ice.
- Aliquot 20 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
- Add 80 μL of the 10 μM TMAO-d9 internal standard solution to each tube.
- Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.



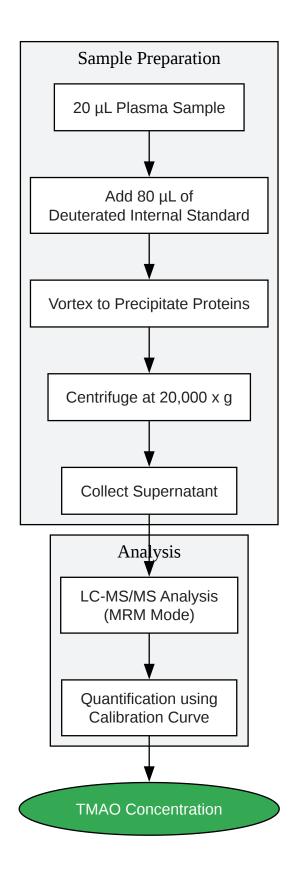
4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversedphase C18 column.
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - A gradient elution is typically used to separate the analytes.
- Mass Spectrometry (MS/MS):
 - Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
 - Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for TMAO and the deuterated internal standard.
 - TMAO: m/z 76 → 58
 - TMAO-d9: m/z 85 → 66
 - Optimize instrument parameters such as spray voltage, gas flows, and collision energy for maximum sensitivity.

5. Quantification:

- Prepare a calibration curve using known concentrations of the TMAO analytical standard spiked into a surrogate matrix (e.g., artificial plasma or dialyzed plasma) and the constant concentration of the internal standard.
- The concentration of TMAO in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.





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Diagram 3: Workflow for TMAO quantification in plasma.



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